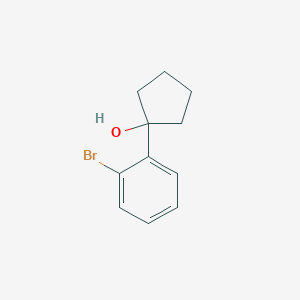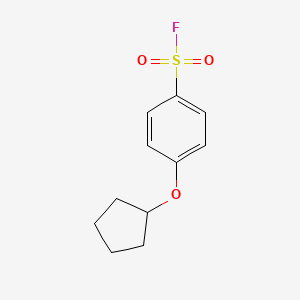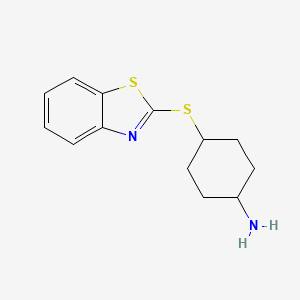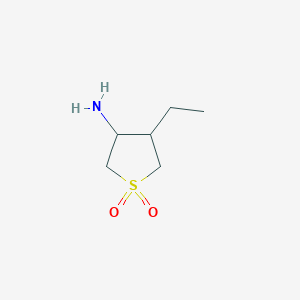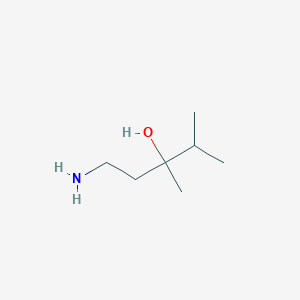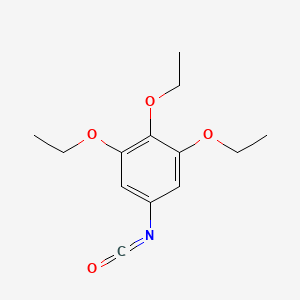
1,2,3-Triethoxy-5-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triethoxy-5-isocyanatobenzene is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes three ethoxy groups and an isocyanate group attached to a benzene ring .
Preparation Methods
The synthesis of 1,2,3-Triethoxy-5-isocyanatobenzene typically involves the reaction of 1,2,3-triethoxybenzene with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the isocyanate group . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.
Chemical Reactions Analysis
1,2,3-Triethoxy-5-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Oxidation and Reduction: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the isocyanate group to an amine.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form an amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Triethoxy-5-isocyanatobenzene is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent for labeling and identifying proteins in complex biological samples.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3-Triethoxy-5-isocyanatobenzene involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the presence of the isocyanate group, which can form ureas or carbamates upon reaction with amines or alcohols, respectively. These reactions are crucial in its applications in proteomics and medicinal chemistry, where it is used to modify proteins or synthesize new compounds .
Comparison with Similar Compounds
1,2,3-Triethoxy-5-isocyanatobenzene can be compared with other similar compounds, such as:
1,2,3-Triethoxybenzene: Lacks the isocyanate group and is less reactive in nucleophilic substitution reactions.
1,2,3-Triethoxy-4-isocyanatobenzene: Similar structure but with the isocyanate group in a different position, leading to different reactivity and applications.
1,2,4-Triethoxy-5-isocyanatobenzene: Another isomer with different substitution patterns, affecting its chemical properties and uses.
These comparisons highlight the unique reactivity and applications of this compound due to its specific structural arrangement.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1,2,3-triethoxy-5-isocyanatobenzene |
InChI |
InChI=1S/C13H17NO4/c1-4-16-11-7-10(14-9-15)8-12(17-5-2)13(11)18-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
VZLCPHGQCVOMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


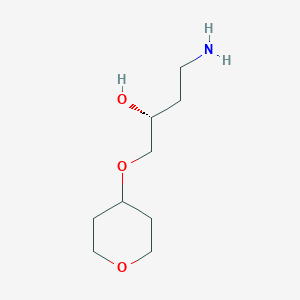
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde](/img/structure/B13210853.png)
![3-[(E)-2-Bromoethenyl]pyridine](/img/structure/B13210860.png)
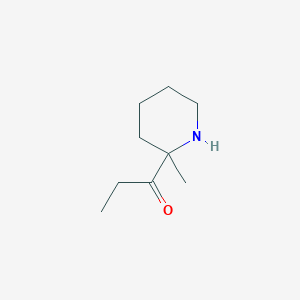
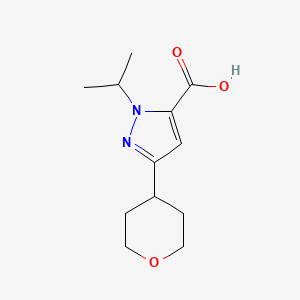
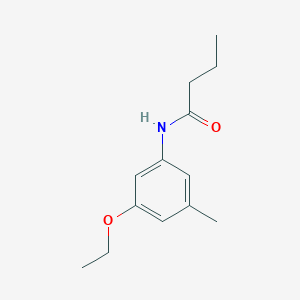
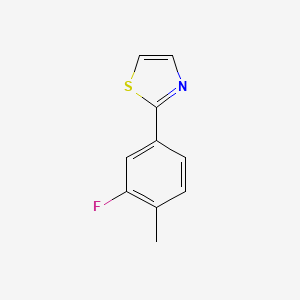
![4-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13210886.png)
